Crisamicin A - 95828-47-0

Crisamicin A

Catalog Number: EVT-1595252
CAS Number: 95828-47-0
Molecular Formula: C32H22O12
Molecular Weight: 598.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crisamicin A is a natural product found in Micromonospora purpureochromogenes with data available.
Source

Crisamicin A was originally isolated from the fermentation products of Streptomyces griseus, a bacterium known for producing various bioactive compounds. The isolation and characterization of this antibiotic were first reported in the late 1960s, highlighting its potential as a therapeutic agent against infections.

Classification

Crisamicin A is classified as an isochromanequinone antibiotic. This classification is based on its structural characteristics, which include a naphthoquinone core fused with a pyran ring. Its unique chemical structure allows for diverse interactions with biological targets, contributing to its antimicrobial properties.

Synthesis Analysis

The total synthesis of Crisamicin A has been achieved through several innovative methodologies, showcasing the complexity of its molecular architecture. Notable approaches include:

  • Diels-Alder Reaction: This reaction is crucial for constructing the 1,4-naphthoquinone core of Crisamicin A. It involves the cycloaddition of a diene with a dienophile to form a six-membered ring.
  • Palladium-Catalyzed Reactions: Various palladium-catalyzed transformations have been employed, including carbonylative annulation and borylation, which are essential for forming the dimeric structure and enhancing stereoselectivity in synthesis .

The synthesis route typically involves multiple steps, including oxidation and functional group modifications, to achieve the desired final product. The enantioselective synthesis strategies have also been explored to improve yield and selectivity .

Chemical Reactions Analysis

Crisamicin A participates in various chemical reactions that underline its synthetic utility and biological activity:

  • Oxidation Reactions: These are critical for converting precursor compounds into the naphthoquinone framework.
  • Dimerization: The formation of the dimeric structure is facilitated through palladium-catalyzed coupling reactions, which enhance the stability and efficacy of the compound .
  • Functional Group Transformations: Various functional groups undergo transformations during synthesis, such as methyl ether cleavage and lactol reductions, which are essential for achieving the final compound.

These reactions demonstrate the versatility of Crisamicin A in synthetic organic chemistry.

Mechanism of Action

Crisamicin A exhibits its antimicrobial effects through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis: The compound interferes with DNA replication processes in bacterial cells.
  • Disruption of Cellular Metabolism: By targeting specific enzymes involved in metabolic pathways, Crisamicin A can effectively halt bacterial growth.
  • Antiviral Activity: Studies have shown that Crisamicin A possesses antiviral properties against herpes simplex virus and vesicular stomatitis virus, indicating its broad-spectrum efficacy .

The detailed mechanism involves binding to specific targets within microbial cells, leading to cellular dysfunction and death.

Physical and Chemical Properties Analysis

Crisamicin A displays several notable physical and chemical properties:

  • Appearance: Typically presented as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on its physical properties include melting point and spectral characteristics (NMR, UV-Vis), which help confirm its identity during synthesis and characterization .

Applications

Crisamicin A has significant applications in scientific research:

  • Antibiotic Development: Due to its potent antibacterial properties, it serves as a lead compound for developing new antibiotics against resistant strains.
  • Antiviral Research: Its efficacy against viruses positions it as a candidate for further studies in antiviral drug development.
  • Biological Studies: Researchers utilize Crisamicin A to explore mechanisms of action related to antibiotic resistance and microbial metabolism.
Biosynthetic Origins & Genomic Context of Crisamicin A

Taxonomic Classification of Micromonospora purpureochromogenes subsp. halotolerans

Micromonospora purpureochromogenes subsp. halotolerans is a Gram-positive actinobacterium within the family Micromonosporaceae. It was initially isolated from adobe soil in California, USA, and demonstrates halotolerant properties, surviving NaCl concentrations up to 3% [4]. The strain forms branching hyphae without aerial mycelium on most International Streptomyces Project (ISP) media, except ISP 5, where it produces sparse white aerial hyphae [4]. Colonies exhibit chromogenic pigmentation, shifting from orange-brown to red-brown depending on the medium (e.g., ISP 2 vs. ISP 3). Physiologically, it is an obligate aerobe with optimal growth at 28°C and pH 6.5–7.5, though it tolerates pH levels as low as 3.5 [4]. This strain is distinguished from closely related Micromonospora species by its ability to produce the dimeric isochromanequinone antibiotic Crisamicin A, a trait linked to its unique secondary metabolite gene clusters [5] [6].

Table 1: Taxonomic and Morphological Traits of M. purpureochromogenes subsp. halotolerans

CharacteristicDescription
DomainBacteria
Optimal Growth Temp28°C
Colony PigmentationOrange-brown (ISP 2), Red-brown (ISP 3), Brown (ISP 4/5), Orange (ISP 6)
Aerial MyceliumAbsent (ISP 2-4,6-7); Sparse white (ISP 5)
Salt ToleranceUp to 3% NaCl
Isolation SourceAdobe soil (California, USA)

Genomic Clusters Encoding Pyranonaphthoquinone Biosynthesis

Crisamicin A biosynthesis is governed by a type II polyketide synthase (PKS) gene cluster, characteristic of angucycline-family compounds. This cluster directs the assembly of a decaketide backbone initiated by acetate or propionate units, followed by oxidative cyclization to form the tetracyclic isochromanequinone scaffold [1] [10]. Key enzymatic steps include:

  • Chain initiation and elongation: Acetyl-CoA and malonyl-CoA units are condensed by ketosynthase (KSα), chain-length factor (CLF), and acyl carrier protein (ACP) to form a 20-carbon poly-β-ketone chain [1].
  • Cyclization and aromatization: The linear chain undergoes regioselective cyclization via aromatases (ARO/CYC) to yield the initial quinone moiety [9].
  • Dimerization: Two monomeric units are linked via a C–C bond between C-10a and C-10a', forming the symmetric crisamicin A structure [1].Comparative genomic analyses reveal that the crisamicin cluster shares domain architecture with benzoisochromanequinone pathways (e.g., actinorhodin) but possesses unique oxidoreductases responsible for the C-4a/C-12a epoxidation in crisamicin C, a minor congener [6].

Table 2: Core Enzymes in Crisamicin A Biosynthesis

Gene ProductFunctionHomolog in Actinorhodin Pathway
KSα/CLF (PKS II)Decaketide chain elongationactI-ORF1/ORF2
KR (Ketoreductase)C-9 ketone reductionactIII
ARO/CYCFirst-ring cyclization/aromatizationactVII
CYC2Second-ring cyclizationactIV
OxidaseDimerization/C-12 hydroxylationactVA-ORF5

Fermentation Strategies for Secondary Metabolite Production

Optimized fermentation of Crisamicin A involves precise control of nutrient composition, physical parameters, and culture duration. For Streptomyces sp. 891 (a crisamicin-producing marine relative), key optimizations include:

  • Carbon sources: Glucose (39.3 g/L) and corn starch (20.7 g/L) serve as dual carbon sources, providing instant energy and sustained nutrient release. Excess glucose (>40 g/L) causes catabolite repression, reducing yield by 30% [3] [8].
  • Nitrogen limitation: Soybean meal (15.5 g/L) is optimal; higher concentrations (>25 g/L) inhibit production due to ammonium accumulation [3].
  • Inorganic salts: CaCO₃ (2.0 g/L) buffers acidic byproducts, maintaining pH 6.5–7.0 [3].
  • Culture conditions: A 12-day fermentation at 30°C with 220 rpm agitation and 5% inoculum (5-day-old seed culture) maximizes yield (1,601.9 ± 56.7 mg/L) [3]. Response Surface Methodology (RSM) enhanced titers by 60% compared to unoptimized conditions [3].

Table 3: Optimized Fermentation Parameters for Crisamicin Production

ParameterOptimal ValueImpact on Yield
Fermentation Time12 daysPeak production at late stationary phase
Seed Age5 daysBalanced growth and metabolite readiness
Inoculum Volume5% (v/v)Optimal biomass without nutrient depletion
Initial pH6.5Favors PKS enzyme activity
Glucose39.3 g/LPrimary carbon source; higher levels repress PKS
Corn Starch20.7 g/LSecondary carbon; slow hydrolysis sustains growth
Soybean Meal15.5 g/LOrganic nitrogen; excess inhibits pathway

Regulatory Mechanisms in Isochromanequinone Pathway Expression

Expression of the crisamicin pathway is regulated at transcriptional and post-translational levels:

  • RNA polymerase specificity: Lineage-specific insertions in the β′ subunit of RNA polymerase (e.g., a 188-amino acid segment in E. coli) stabilize open promoter complexes, increasing transcription of secondary metabolite clusters. Deletion of this insertion reduces transcription efficiency by 40% [2].
  • Carbon catabolite repression (CCR): High glucose concentrations suppress crisamicin biosynthesis via the global regulator glkR, which represses PKS gene promoters [3].
  • Precursor sensing: Accumulation of acetyl-CoA activates the pathway-specific regulator crisR, a SARP-family (Streptomyces Antibiotic Regulatory Protein) transcription factor that binds the PKS operon promoter [10].While direct studies on crisamicin regulators are limited, genomic context analysis reveals LuxR-type and TetR-type regulators flanking the PKS cluster, suggesting feedback inhibition by pathway intermediates [1] [6].

Properties

CAS Number

95828-47-0

Product Name

Crisamicin A

IUPAC Name

(11S,15S,17S)-7-hydroxy-5-[(11S,15S,17S)-7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl]-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C32H22O12

Molecular Weight

598.5 g/mol

InChI

InChI=1S/C32H22O12/c1-9-21-25(31-17(41-9)7-19(35)43-31)29(39)23-13(27(21)37)3-11(5-15(23)33)12-4-14-24(16(34)6-12)30(40)26-22(28(14)38)10(2)42-18-8-20(36)44-32(18)26/h3-6,9-10,17-18,31-34H,7-8H2,1-2H3/t9-,10-,17-,18-,31+,32+/m0/s1

InChI Key

IPAXVRZEFNMCLP-GJPLRXPFSA-N

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)C(OC8C7OC(=O)C8)C

Synonyms

crisamicin A
CRS-A

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)C(OC8C7OC(=O)C8)C

Isomeric SMILES

C[C@H]1C2=C([C@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)[C@@H](O[C@@H]8[C@H]7OC(=O)C8)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.